molecular formula C15H16ClNO2 B1389632 ethyl 8-chloro-2,3,4,9-tetrahydro-1H-carbazole-3-carboxylate CAS No. 1173908-52-5

ethyl 8-chloro-2,3,4,9-tetrahydro-1H-carbazole-3-carboxylate

Cat. No.: B1389632
CAS No.: 1173908-52-5
M. Wt: 277.74 g/mol
InChI Key: RDVOEEVZPUZSEV-UHFFFAOYSA-N
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Description

Ethyl 8-chloro-2,3,4,9-tetrahydro-1H-carbazole-3-carboxylate is a chemical compound that belongs to the class of carbazole derivatives Carbazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 8-chloro-2,3,4,9-tetrahydro-1H-carbazole-3-carboxylate typically involves the reaction of carbazole derivatives with chlorinated compounds. One common method involves the Fischer indole synthesis, where cyclohexanone and phenylhydrazine hydrochloride are reacted using methanesulfonic acid under reflux conditions in methanol . This reaction yields the tricyclic indole structure, which can then be further modified to obtain the desired carbazole derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of efficient catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Safety measures and proper handling of reagents are crucial in industrial settings to ensure the safety of workers and the environment.

Chemical Reactions Analysis

Types of Reactions

Ethyl 8-chloro-2,3,4,9-tetrahydro-1H-carbazole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different oxidation products, depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the compound into its reduced forms, which may have different biological activities.

    Substitution: The chloro group in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted carbazole compounds.

Scientific Research Applications

Ethyl 8-chloro-2,3,4,9-tetrahydro-1H-carbazole-3-carboxylate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of ethyl 8-chloro-2,3,4,9-tetrahydro-1H-carbazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to different biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 6-chloro-2,3,4,9-tetrahydro-1H-carbazole-1-carboxylate
  • Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate
  • 4-ethyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide

Uniqueness

Ethyl 8-chloro-2,3,4,9-tetrahydro-1H-carbazole-3-carboxylate is unique due to its specific substitution pattern and the presence of the chloro group at the 8-position. This structural feature can influence its reactivity and biological activity, making it distinct from other similar compounds .

Properties

IUPAC Name

ethyl 8-chloro-2,3,4,9-tetrahydro-1H-carbazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16ClNO2/c1-2-19-15(18)9-6-7-13-11(8-9)10-4-3-5-12(16)14(10)17-13/h3-5,9,17H,2,6-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDVOEEVZPUZSEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCC2=C(C1)C3=C(N2)C(=CC=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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ethyl 8-chloro-2,3,4,9-tetrahydro-1H-carbazole-3-carboxylate
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ethyl 8-chloro-2,3,4,9-tetrahydro-1H-carbazole-3-carboxylate

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